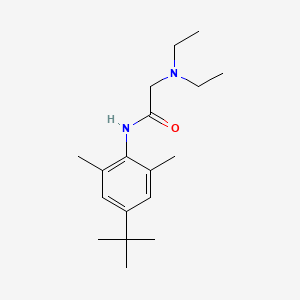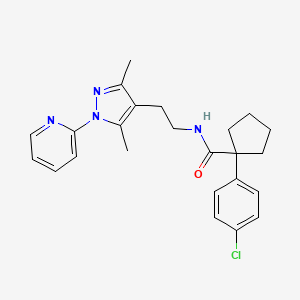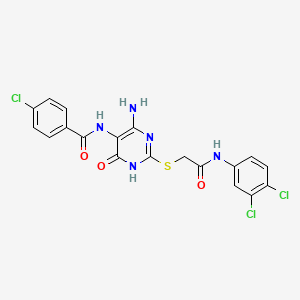![molecular formula C16H24ClNO2 B2824265 3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride CAS No. 1609400-60-3](/img/structure/B2824265.png)
3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C16H23NO2·HCl. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes a piperidine ring and a benzaldehyde group connected by a butoxy chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride typically involves the reaction of 4-(1-piperidinyl)butanol with 3-formylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 3-[4-(1-Piperidinyl)butoxy]benzoic acid.
Reduction: 3-[4-(1-Piperidinyl)butoxy]benzyl alcohol.
Substitution: Various substituted derivatives of the piperidine ring.
Applications De Recherche Scientifique
3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of biological pathways and interactions involving piperidine derivatives.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(1-Piperidinyl)butoxy]benzaldehyde oxalate
- 3-[4-(1-Piperidinyl)butoxy]benzyl alcohol
- 3-[4-(1-Piperidinyl)butoxy]benzoic acid
Uniqueness
3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is unique due to its specific combination of a piperidine ring and a benzaldehyde group. This structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research.
Propriétés
IUPAC Name |
3-(4-piperidin-1-ylbutoxy)benzaldehyde;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c18-14-15-7-6-8-16(13-15)19-12-5-4-11-17-9-2-1-3-10-17;/h6-8,13-14H,1-5,9-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGKFDRKSWDFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC(=C2)C=O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Tert-butyl-1-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2824185.png)
![N-{4-[1-(2-methylpropanoyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2824186.png)



![4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2824191.png)
![2-{4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2824192.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2824196.png)


![N-(3-chloro-4-methoxyphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2824202.png)

